molecular formula C10H8N2O B11749150 [2,3'-Bipyridin]-5-OL

[2,3'-Bipyridin]-5-OL

Cat. No.: B11749150
M. Wt: 172.18 g/mol
InChI Key: SRKDFVGCOILAQC-UHFFFAOYSA-N
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Description

[2,3’-Bipyridin]-5-OL is a heterocyclic organic compound that consists of two pyridine rings connected at the 2 and 3 positions, with a hydroxyl group attached to the 5 position of one of the pyridine rings. This compound is part of the bipyridine family, which is known for its versatility and wide range of applications in various fields, including coordination chemistry, catalysis, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2,3’-Bipyridin]-5-OL typically involves the coupling of pyridine derivatives. One common method is the Negishi coupling, which involves the reaction between 2-pyridyl zinc bromide and 2-bromopyridine derivatives in the presence of a nickel or palladium catalyst. The reaction is often enhanced by microwave irradiation, which significantly reduces the reaction time .

Industrial Production Methods

Industrial production of bipyridine derivatives, including [2,3’-Bipyridin]-5-OL, often employs metal-catalyzed cross-coupling reactions such as Suzuki, Stille, and Negishi couplings. These methods are favored for their efficiency and ability to produce high yields under relatively mild conditions .

Chemical Reactions Analysis

Types of Reactions

[2,3’-Bipyridin]-5-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different hydrogenated derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution reactions can produce various halogenated or alkylated derivatives.

Scientific Research Applications

[2,3’-Bipyridin]-5-OL has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of [2,3’-Bipyridin]-5-OL largely depends on its ability to coordinate with metal ions. The nitrogen atoms in the pyridine rings can form strong bonds with metal centers, influencing the reactivity and stability of the resulting complexes. These metal-ligand interactions are crucial in catalytic processes, where the compound can facilitate various chemical transformations by stabilizing transition states and intermediates .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[2,3’-Bipyridin]-5-OL is unique due to the presence of the hydroxyl group at the 5 position, which imparts additional reactivity and allows for further functionalization. This makes it a versatile building block in organic synthesis and materials science, offering opportunities for the development of novel compounds and materials with tailored properties .

Properties

Molecular Formula

C10H8N2O

Molecular Weight

172.18 g/mol

IUPAC Name

6-pyridin-3-ylpyridin-3-ol

InChI

InChI=1S/C10H8N2O/c13-9-3-4-10(12-7-9)8-2-1-5-11-6-8/h1-7,13H

InChI Key

SRKDFVGCOILAQC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=NC=C(C=C2)O

Origin of Product

United States

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